molecular formula C15H14ClNO B401132 N-(5-chloro-2-methylphenyl)-4-methylbenzamide CAS No. 331271-06-8

N-(5-chloro-2-methylphenyl)-4-methylbenzamide

Cat. No.: B401132
CAS No.: 331271-06-8
M. Wt: 259.73g/mol
InChI Key: KDCDJFFLXNBDOV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-methylbenzamide: is an organic compound that belongs to the class of anilides It is characterized by the presence of a benzamide group attached to a 5-chloro-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-chloro-2-methylphenyl)-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both chloro and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCDJFFLXNBDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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